4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is part of the triazoloquinazoline family, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or formic acid.
Fusion of Triazole and Quinazoline Rings: The final step involves the fusion of the triazole and quinazoline rings, often facilitated by cyclization reactions under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve:
Microwave-Assisted Synthesis: This method accelerates the reaction rates and improves yields by using microwave irradiation.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, are used to enhance the efficiency of the cyclization and fusion steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinazoline Derivatives: These compounds share the triazoloquinazoline core structure but differ in their substituents, leading to variations in their biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline moiety but lack the triazole ring.
Uniqueness
4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of triazole and quinazoline rings makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-(4-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-10-6-8-11(9-7-10)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQVMAGKAZQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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